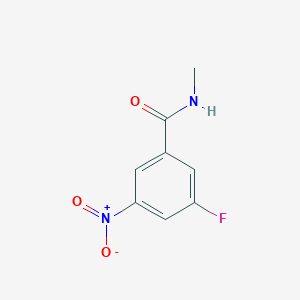

3-fluoro-N-methyl-5-nitrobenzamide

Description

Contextual Significance of Fluorinated and Nitrated Aromatic Systems in Advanced Organic Synthesis

The incorporation of fluorine atoms and nitro groups into aromatic systems is a well-established strategy in advanced organic synthesis for creating molecules with unique and desirable properties. numberanalytics.com Fluorine, as the most electronegative element, imparts significant changes to a molecule's electronic properties, lipophilicity, metabolic stability, and bioavailability. numberanalytics.comscripps.edu The introduction of a C-F bond, which is stronger than a C-H bond, can enhance the thermal and chemical stability of a compound. scripps.edu These characteristics have made fluorinated aromatic compounds invaluable in the development of pharmaceuticals, including anticancer agents, antibiotics, and anti-inflammatory drugs, as well as in materials science for creating high-performance polymers and liquid crystals. numberanalytics.comresearchgate.netnih.gov

Similarly, the nitro group (NO₂) is a powerful electron-withdrawing group that significantly influences the chemical reactivity of an aromatic ring. Its presence can activate the ring for nucleophilic aromatic substitution reactions, a fundamental process in the synthesis of complex organic molecules. Nitrated aromatic compounds are crucial intermediates in the synthesis of amines, which are themselves foundational building blocks for a vast array of dyes, pharmaceuticals, and agrochemicals. The presence of both fluorine and a nitro group on a benzene (B151609) ring, as seen in 3-fluoro-N-methyl-5-nitrobenzamide, creates a molecule with a unique electronic profile, potentially enhancing its reactivity for specific synthetic transformations.

Research Landscape of this compound as a Chemical Entity

The compound this compound is primarily documented as a chemical intermediate, available commercially for research purposes. While extensive peer-reviewed studies focusing specifically on this molecule are limited, its structure suggests its potential role as a building block in the synthesis of more complex chemical entities. The combination of the fluoro and nitro substituents on the benzamide (B126) scaffold makes it a potentially useful precursor in drug discovery and materials science, analogous to other substituted nitroaromatics used in the synthesis of various functional molecules. patsnap.com

The core of its utility lies in the reactivity conferred by its functional groups. The nitro group can be readily reduced to an amine, providing a reactive site for further derivatization. The fluorine atom can act as a handle in certain substitution reactions or be retained in the final product to modulate its physicochemical properties. researchgate.net The N-methylamide group also offers a point for chemical modification. The specific arrangement of these groups in this compound dictates its potential applications in targeted synthetic pathways.

Below is a table summarizing the key chemical data for this compound.

| Property | Value |

| CAS Number | 1239596-39-4 chemsrc.com |

| Molecular Formula | C₈H₇FN₂O₃ chemsrc.com |

| Molecular Weight | 198.15 g/mol chemsrc.com |

| IUPAC Name | This compound chemsrc.com |

| SMILES | CNC(=O)c1cc(F)cc(N+[O-])c1 chemsrc.com |

| Physical Form | Powder sigmaaldrich.comsigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-N-methyl-5-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O3/c1-10-8(12)5-2-6(9)4-7(3-5)11(13)14/h2-4H,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFXXWWYXCWMTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CC(=C1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluoro N Methyl 5 Nitrobenzamide and Its Chemical Transformations

Strategic Synthetic Routes to 3-fluoro-N-methyl-5-nitrobenzamide

The synthesis of this compound is primarily achieved through the formation of an amide bond between a carboxylic acid precursor and methylamine (B109427).

Amidation Reactions and Condensation Strategies for Benzamide (B126) Formation

The core of synthesizing this compound lies in the amidation of 3-fluoro-5-nitrobenzoic acid. This process typically involves the activation of the carboxylic acid to facilitate the nucleophilic attack by methylamine. Common activating agents include thionyl chloride or a combination of a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) with an additive such as N-hydroxysuccinimide. These methods generate a highly reactive acyl chloride or an active ester, respectively, which then readily reacts with methylamine to form the desired benzamide.

Another approach involves the use of titanium tetrafluoride (TiF4) as a catalyst for the direct amidation of carboxylic acids with amines. rsc.org While this method has been shown to be effective for a range of substrates, its specific application to 3-fluoro-5-nitrobenzoic acid and methylamine would require further investigation to optimize reaction conditions. rsc.org

A related synthesis of N-methyl-3-bromo-5-nitrobenzamide from methyl 3-bromo-5-nitrobenzoate and methylamine in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in tetrahydrofuran (B95107) and methanol (B129727) provides a procedural template that could be adapted for the fluoro analogue. chemicalbook.com This method highlights the use of a non-traditional base to facilitate the amidation.

| Starting Material | Reagent(s) | Product | Reference |

| 3-fluoro-5-nitrobenzoic acid | Thionyl chloride, Methylamine | This compound | google.com |

| 3-fluoro-5-nitrobenzoic acid | DCC, N-hydroxysuccinimide, Methylamine | This compound | google.com |

| Methyl 3-bromo-5-nitrobenzoate | Methylamine, DBU | N-methyl-3-bromo-5-nitrobenzamide | chemicalbook.com |

Regioselective Introduction of Fluoro and Nitro Groups in Benzamide Scaffolds

The regiochemistry of the fluoro and nitro groups on the benzamide scaffold is crucial for the compound's identity. The synthesis typically starts with a pre-functionalized benzene (B151609) ring where the fluoro and nitro groups are already in the desired 1,3,5-substitution pattern. For instance, 3-fluoro-5-nitrobenzoic acid serves as a key starting material. nih.gov The synthesis of this precursor itself involves electrophilic nitration of a fluorinated benzoic acid or a related derivative, where the directing effects of the existing substituents guide the incoming nitro group to the meta position.

Transformative Reactions of this compound

The presence of the nitro group makes this compound a versatile intermediate for further chemical modifications, particularly reduction to the corresponding amino derivative.

Catalytic Reduction of the Nitro Group to Amino Derivatives

The nitro group of this compound can be selectively reduced to an amine using various catalytic systems. A common method involves the use of a metal catalyst, such as tin(II) chloride, in the presence of an acid. This classical reduction method is effective for a wide range of nitroarenes.

More modern approaches utilize transition metal-free catalytic systems. For instance, the reduction of primary amides, including those with nitro groups like 4-nitrobenzamide, has been achieved using an abnormal N-heterocyclic carbene (aNHC) based potassium complex with pinacolborane as the reducing agent. rsc.org This method demonstrates the potential for chemoselective reduction of the nitro group while preserving the amide functionality. rsc.org

Palladium-Catalyzed Hydrogenation for Aminobenzamide Synthesis

Palladium-catalyzed hydrogenation is a widely employed and efficient method for the reduction of nitro groups to amines. In this process, this compound would be treated with hydrogen gas in the presence of a palladium catalyst, typically supported on carbon (Pd/C). This reaction is generally clean and high-yielding, providing a direct route to 3-amino-5-fluoro-N-methylbenzamide. The reaction conditions, such as hydrogen pressure and temperature, can be optimized to ensure complete conversion. The reduction of a nitro group to an amine using hydrogen gas in the presence of a palladium catalyst is a well-established transformation in organic synthesis.

| Starting Material | Reagent(s)/Catalyst | Product |

| This compound | SnCl2, HCl | 3-amino-5-fluoro-N-methylbenzamide |

| This compound | H2, Pd/C | 3-amino-5-fluoro-N-methylbenzamide |

Advanced Synthetic Approaches to Related Fluorinated Benzamide Derivatives

The synthesis of fluorinated benzamides is an active area of research, with several advanced methods being developed. One such approach involves a one-pot N-perfluoroalkylation of nitrosoarenes with perfluoroalkanesulfinates, leading to labile N-perfluoroalkylated hydroxylamines. nih.govacs.org These intermediates can then be converted to fluorinated amides through a controllable oxy/thiodefluorination process. nih.govacs.org

Another strategy focuses on the direct amidation of carboxylic acids using novel catalysts. For example, titanium tetrafluoride (TiF4) has been reported as an effective catalyst for the amidation of both aromatic and aliphatic carboxylic acids. rsc.org This method offers a more direct route to benzamides compared to traditional methods that require the pre-activation of the carboxylic acid. rsc.org

Furthermore, the synthesis of fluorinated benzamide derivatives can be achieved through the modification of related halogenated precursors. For instance, the synthesis of fluoro-benzamide compounds from corresponding halogenated benzonitriles has been reported. google.com This involves a fluoro-reaction with an alkaline metal fluoride (B91410) followed by partial hydrolysis of the resulting fluoro benzonitrile. google.com

| Synthetic Approach | Description | Key Features | Reference(s) |

| N-Perfluoroalkylation of Nitrosoarenes | One-pot synthesis via N-perfluoroalkylated hydroxylamine (B1172632) intermediates. | Controllable oxy/thiodefluorination. | nih.govacs.org |

| TiF4-Catalyzed Direct Amidation | Direct conversion of carboxylic acids and amines to amides. | Avoids pre-activation of the carboxylic acid. | rsc.org |

| From Halogenated Benzonitriles | Fluorination followed by partial hydrolysis. | Utilizes readily available halogenated precursors. | google.com |

Transition-Metal-Catalyzed Fluorination in Aromatic Systems

The introduction of a fluorine atom into an aromatic ring is a key synthetic step that can dramatically alter a molecule's properties. Transition-metal-catalyzed reactions have become a powerful tool for achieving this transformation with high selectivity and efficiency. nih.govrsc.org While a specific documented synthesis of this compound using this method is not prevalent in the literature, a plausible route can be extrapolated from established methodologies.

A likely precursor for such a synthesis would be 3-amino-N-methyl-5-nitrobenzamide. The amino group can be converted to a fluorine atom via a Sandmeyer-type reaction, often facilitated by transition metals. More advanced methods involve the direct C-H fluorination, although this would require a suitable directing group to achieve the desired regioselectivity. The field of transition-metal-catalyzed fluorination is extensive, with various catalysts based on palladium, copper, and other metals being employed. nih.govrsc.org These reactions typically utilize a fluoride source, such as a metal fluoride or a hypervalent iodine reagent. The choice of catalyst and reaction conditions is critical to ensure high yield and to prevent unwanted side reactions, given the presence of other functional groups in the molecule.

Chemoselective Derivatization of Benzamide Functionalities

The benzamide functionality in this compound presents opportunities for chemoselective derivatization. The reactivity of the amide bond can be harnessed to introduce further molecular complexity. For instance, the N-H bond of a primary or secondary benzamide can undergo various reactions. However, in this compound, the amide is a secondary amide (N-methyl), which influences its reactivity.

A common synthetic route to N-methylbenzamides involves the amidation of the corresponding benzoic acid or its activated derivative (like an acyl chloride) with methylamine. google.comyoutube.com For example, the synthesis of the related compound N-methyl-4-(methylamino)-3-nitrobenzamide is achieved by reacting 4-(methylamino)-3-nitrobenzoyl chloride with methylamine. google.com Similarly, this compound can be prepared from 3-fluoro-5-nitrobenzoic acid and methylamine. youtube.comsigmaaldrich.com This reaction highlights the chemoselectivity of the amidation process, where the carboxylic acid is selectively targeted in the presence of the fluoro and nitro groups.

Further derivatization of the N-methylbenzamide group itself is less common but can be achieved under specific conditions. For instance, reduction of the amide to an amine is a possible transformation, though this would require careful selection of reagents to avoid reduction of the nitro group.

Comprehensive Analytical Characterization Techniques in Synthetic Organic Chemistry Research

The structural confirmation and purity assessment of a synthesized compound like this compound are paramount. This is achieved through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would provide crucial information. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the N-methyl group. The coupling of the fluorine atom to the adjacent aromatic protons would result in characteristic splitting patterns. The ¹³C NMR spectrum would show signals for each unique carbon atom, with the carbon attached to the fluorine atom exhibiting a large coupling constant (¹JCF).

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch (if any residual primary amide is present), the C=O stretch of the amide, the N-O stretches of the nitro group, and the C-F stretch.

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, thus confirming the molecular weight and providing clues about the structure.

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals for aromatic protons with splitting due to F-H coupling, a signal for the N-methyl group. |

| ¹³C NMR | A signal for the carbon attached to fluorine with a large C-F coupling constant, signals for the carbonyl carbon, and other aromatic carbons. |

| IR | Absorption bands for C=O (amide), N-O (nitro), and C-F stretching vibrations. |

| MS | A molecular ion peak corresponding to the exact mass of the compound (C₈H₇FN₂O₃). |

Chromatographic Purity Assessment (e.g., HPLC, TLC)

Chromatographic techniques are essential for determining the purity of a synthetic compound.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive technique used to separate, identify, and quantify each component in a mixture. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. The purity of the sample would be determined by the area of the peak corresponding to the compound relative to the total area of all peaks. The retention time would be a characteristic property of the compound under the specific HPLC conditions. For related benzamide compounds, HPLC is a standard method for purity assessment. researchgate.net

Thin-Layer Chromatography (TLC) is a simpler and faster chromatographic technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. A suitable solvent system would be chosen to achieve good separation between the product and any starting materials or byproducts. The retention factor (Rf) value is a characteristic of the compound in a given solvent system. TLC is a common technique mentioned in the synthesis of similar benzamide structures.

| Technique | Typical Application for this compound |

| HPLC | Quantitative purity assessment, typically using a C18 column with a mobile phase such as acetonitrile/water or methanol/water. |

| TLC | Qualitative monitoring of reaction progress and preliminary purity check, often using a silica (B1680970) gel plate and a solvent system like ethyl acetate/hexane. |

Role and Applications of 3 Fluoro N Methyl 5 Nitrobenzamide in Medicinal Chemistry Research

Strategic Utility as a Pharmaceutical Intermediate

3-Fluoro-N-methyl-5-nitrobenzamide serves as a valuable intermediate in the synthesis of more complex molecules destined for pharmaceutical applications. Its utility stems from the presence of multiple reactive sites that can be selectively modified. The nitro group, for instance, is a versatile functional group that can be readily reduced to an amine. This newly formed amino group can then participate in a variety of coupling reactions to build larger molecular architectures.

The strategic placement of the fluoro and nitro substituents on the benzamide (B126) ring also influences the reactivity of the molecule. These electron-withdrawing groups can activate the aromatic ring for certain types of reactions, making the synthesis of specific derivatives more efficient. The commercial availability of the related starting material, 3-fluoro-5-nitrobenzamide, underscores the practical utility of this substitution pattern in synthetic campaigns. sigmaaldrich.comgoogle.com

Derivatization for Pharmacologically Relevant Compounds

The true value of an intermediate like this compound lies in its potential to be transformed into a diverse array of pharmacologically active compounds. The benzamide core is a well-established scaffold in medicinal chemistry, known to interact with a variety of biological targets.

Precursor in the Synthesis of Voltage-Gated Sodium Channel Inhibitors

While direct evidence specifically naming this compound in the synthesis of voltage-gated sodium (NaV) channel inhibitors is not prominently documented in publicly available literature, the broader class of aryl amides is well-recognized for this application. Patents describe various substituted aryl amides as potent inhibitors of NaV channels, which are crucial targets for the treatment of pain, epilepsy, and other neurological disorders. The general structure of these inhibitors often features an aromatic core, like the one present in this compound, connected to other moieties that modulate the compound's interaction with the channel. It is therefore plausible that this compound could serve as a key building block in the synthesis of novel NaV inhibitors, with the fluoro and nitro groups providing handles for further chemical modification to optimize potency and selectivity.

Contribution to the Development of Biologically Active Benzamide Scaffolds

The benzamide scaffold is a cornerstone in the development of a wide range of biologically active molecules. The derivatization of benzamide intermediates is a common strategy to create libraries of compounds for screening against various therapeutic targets. For instance, N-benzylbenzamides have been explored as dual modulators for soluble epoxide hydrolase and peroxisome proliferator-activated receptor γ, which are targets for metabolic syndrome. nih.govgoogle.com Furthermore, benzimidazole (B57391) derivatives, which can be synthesized from nitrobenzamide precursors, have shown a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of the reactive nitro group in this compound makes it a suitable starting point for the synthesis of such benzimidazole-containing compounds.

Structure-Activity Relationship (SAR) Investigations of Benzamide-Based Lead Compounds

Understanding the relationship between the structure of a molecule and its biological activity is fundamental to medicinal chemistry. For benzamide-based compounds, the nature and position of substituents on the aromatic ring play a critical role in determining their pharmacological profile.

Influence of Fluoro and Nitro Substituents on Biological Interaction Potential

The fluoro and nitro groups on the 3- and 5-positions of the benzamide ring in this compound are not merely passive components. These substituents exert significant electronic and steric effects that can profoundly influence how the molecule interacts with its biological target.

Fluorine: The introduction of a fluorine atom can enhance a molecule's metabolic stability, membrane permeability, and binding affinity for its target enzyme or receptor. The high electronegativity of fluorine can lead to favorable electrostatic interactions and can alter the acidity of nearby protons, which can be crucial for binding.

Nitro Group: The nitro group is a strong electron-withdrawing group and can participate in hydrogen bonding. It is a common feature in many bioactive molecules and can be critical for their pharmacological activity. In some cases, the nitro group can be bioreduced in vivo to form reactive species that contribute to the therapeutic effect. The presence of both fluoro and nitro groups can therefore be a strategic combination for enhancing the biological activity of benzamide derivatives. Studies on 3,5-disubstituted benzamide analogues have shown that the electronic and lipophilic characteristics of these substituents have a crucial effect on receptor antagonist activities. nih.gov

Conformational Analysis of Benzamide Derivatives in Medicinal Chemistry Contexts

The three-dimensional shape, or conformation, of a molecule is a key determinant of its biological activity. For a flexible molecule like this compound, which has several rotatable bonds, understanding its preferred conformation is essential for rational drug design.

Theoretical and Mechanistic Investigations of 3 Fluoro N Methyl 5 Nitrobenzamide Reactivity and Molecular Interactions

Quantum Chemical Studies on Electronic Structure and Molecular Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity.

For 3-fluoro-N-methyl-5-nitrobenzamide, the presence of a strong electron-withdrawing nitro group is expected to significantly lower the energy of both the HOMO and LUMO compared to unsubstituted benzamide (B126). The fluorine atom, also being electronegative, contributes to this effect. A lower HOMO energy implies that the molecule is a weaker electron donor, while a lower LUMO energy suggests it is a potent electron acceptor, making it susceptible to nucleophilic attack. The N-methylamide group, depending on its conformation, can have a more complex influence, potentially donating electron density to the aromatic ring through resonance.

A smaller HOMO-LUMO gap generally indicates higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In substituted nitrobenzenes, the nature and position of substituents have a marked effect on these frontier orbital energies. nih.gov

Table 1: Expected Qualitative Effects of Substituents on Frontier Molecular Orbital Energies of this compound

| Substituent | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap |

| Nitro group (-NO₂) (meta) | Lowers | Significantly lowers | Decreases |

| Fluorine (-F) (meta) | Lowers | Lowers | May slightly alter |

| N-methylamide (-CONHCH₃) (para-like) | Raises (resonance) / Lowers (inductive) | May slightly alter | May slightly alter |

This table presents a qualitative analysis based on established principles of substituent effects. Actual values would require specific quantum chemical calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

In this compound, the MEP map would be expected to show a significant region of positive potential (blue) around the aromatic ring, particularly near the carbon atoms bearing the nitro and fluorine groups. This is due to the strong electron-withdrawing nature of these substituents. The oxygen atoms of the nitro group and the carbonyl group of the amide would exhibit regions of negative potential (red), indicating their potential to act as hydrogen bond acceptors. The hydrogen atom of the N-H bond in the amide group would show a positive potential, making it a potential hydrogen bond donor.

The charge distribution analysis would likely confirm a significant polarization of the molecule, with a net withdrawal of electron density from the aromatic ring towards the nitro and fluoro substituents. This electronic landscape is critical in governing the molecule's intermolecular interactions and reactivity patterns. researchgate.net

Reaction Mechanism Elucidation for Chemical Transformations Involving the Compound

Computational chemistry plays a crucial role in elucidating the detailed mechanisms of chemical reactions, including the transformation of functional groups on the this compound scaffold.

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis, often leading to the corresponding amine. Several mechanistic pathways for this reduction are known, with the most common being the Haber-Lukashevich mechanism, which involves a series of two-electron and two-proton steps. orientjchem.org The process typically proceeds through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine.

The specific pathway and reaction rate can be influenced by the choice of reducing agent (e.g., catalytic hydrogenation, metal/acid combinations) and the electronic nature of the substituents on the aromatic ring. orientjchem.org For this compound, the presence of the electron-withdrawing fluorine atom and the amide group would influence the electron density at the nitro group, potentially affecting the kinetics of the reduction steps. Computational studies can model the reaction pathway, calculate the activation energies for each step, and identify the most likely intermediates and transition states. The effect of substituents on the reduction of nitro compounds has been a subject of kinetic studies, which show that electron-donating groups generally decrease the reaction rate. orientjchem.org

Table 2: Plausible Intermediates in the Reduction of the Nitro Group of this compound

| Intermediate | Chemical Formula |

| Nitroso derivative | C₈H₇FN₂O₂ |

| Hydroxylamine derivative | C₈H₉FN₂O |

| Amine product | C₈H₉FN₂O |

The fluorine atom on the aromatic ring of this compound is a potential leaving group in nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nitro group in the meta position activates the ring towards such attacks. Computational studies are instrumental in determining the mechanism of these reactions, which can proceed through either a stepwise or a concerted pathway. acs.org

In a stepwise mechanism, the nucleophile attacks the carbon bearing the fluorine, forming a resonance-stabilized Meisenheimer complex as an intermediate. The leaving group then departs in a second step. In a concerted mechanism, the bond formation with the nucleophile and the bond breaking with the leaving group occur simultaneously.

Computational modeling can map the potential energy surface of the reaction, allowing for the identification of transition states and intermediates. acs.org The relative energies of these species determine the preferred mechanism. For fluoroarenes, the mechanism can be influenced by the nature of the nucleophile, the solvent, and the other substituents on the ring. nih.govacs.org The presence of both an electron-withdrawing nitro group and a potentially electron-donating amide group in this compound makes the prediction of the exact mechanism complex, highlighting the need for detailed computational investigation.

Computational Modeling of Ligand-Target Interactions

The structural features of this compound, particularly the presence of hydrogen bond donors and acceptors and its specific electrostatic potential, suggest its potential to interact with biological macromolecules such as proteins. Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a target protein. nih.gov

Studies on related benzamide derivatives have shown their potential to act as inhibitors of various enzymes. tandfonline.com For this compound, docking studies could be employed to screen for potential protein targets. These simulations would place the molecule in the binding site of a protein and calculate a scoring function to estimate the binding affinity.

The interactions would likely involve hydrogen bonds between the amide group and amino acid residues in the protein's active site. The nitro group could also participate in hydrogen bonding or electrostatic interactions. The aromatic ring could form π-π stacking or hydrophobic interactions with aromatic amino acid side chains.

Table 3: Potential Intermolecular Interactions of this compound in a Protein Binding Site

| Functional Group on Ligand | Potential Interacting Partner on Protein | Type of Interaction |

| Amide N-H | Carbonyl oxygen, Asp, Glu | Hydrogen bond (donor) |

| Amide C=O | Amide N-H, Arg, Lys, His | Hydrogen bond (acceptor) |

| Nitro O atoms | Amide N-H, Arg, Lys, His | Hydrogen bond (acceptor) |

| Aromatic ring | Phe, Tyr, Trp, His | π-π stacking |

| Fluorine atom | Various residues | Halogen bond, electrostatic interactions |

These computational predictions can guide the experimental validation of the compound's biological activity and provide a rational basis for the design of more potent and selective analogues.

Molecular Docking Simulations for Protein Binding Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations can provide insights into its potential to bind to the active sites of various proteins.

While specific molecular docking studies on this compound are not extensively reported in publicly available literature, research on structurally related nitrobenzamide derivatives offers valuable parallels. For instance, studies on other nitro-substituted benzamides have utilized molecular docking to explore their binding modes within enzyme active sites. These investigations often reveal the critical role of the nitro group in forming hydrogen bonds and other electrostatic interactions with protein residues. The presence of the fluorine atom in the meta-position, as in this compound, can significantly influence the molecule's lipophilicity and electrostatic potential, thereby modulating its binding affinity. A recent study on fluorinated benzamide derivatives highlighted that the incorporation of fluorine can enhance binding affinity to protein targets like cereblon (CRBN). nih.gov

A hypothetical docking study of this compound against a target protein would likely involve the generation of multiple conformers of the ligand and predicting their interactions within the binding pocket. The results would be scored based on the predicted binding energy, providing a rank-ordered list of potential binding poses.

Table 1: Hypothetical Molecular Docking Parameters for this compound

| Parameter | Value/Method |

| Target Protein | User-Defined (e.g., a specific kinase or enzyme) |

| Docking Software | AutoDock, Glide, or similar |

| Scoring Function | Empirical-based or knowledge-based scoring functions |

| Search Algorithm | Lamarckian Genetic Algorithm or similar |

| Number of Poses | Typically 10-100 |

Molecular Dynamics Simulations to Explore Conformational and Binding Dynamics

While molecular docking provides a static snapshot of a potential binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations of this compound, both in solution and when bound to a protein, can reveal important information about its conformational flexibility and the stability of its interactions.

Advanced Computational Methodologies in Fluorinated Organic Chemistry Research

The study of fluorinated organic compounds like this compound benefits greatly from advanced computational methods that can accurately model their complex electronic structures.

Density Functional Theory (DFT) Applications in Benzamide Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for studying the geometry, reactivity, and spectroscopic properties of molecules. For this compound, DFT calculations can provide a wealth of information.

DFT can be used to optimize the molecule's geometry, predicting bond lengths, bond angles, and dihedral angles with high accuracy. It can also be used to calculate various electronic properties, such as the molecular electrostatic potential (MEP), which reveals the regions of the molecule that are electron-rich or electron-poor and are therefore likely to be involved in electrostatic interactions. Frontier molecular orbital analysis (HOMO-LUMO) can provide insights into the molecule's chemical reactivity. While specific DFT studies on this compound are not readily found, DFT has been widely applied to other substituted benzamides to determine their most stable structures and to understand their chemical properties. researchgate.net

Table 2: Representative DFT Calculation Parameters for Benzamide Studies

| Parameter | Method/Basis Set |

| Functional | B3LYP, M06-2X, or similar |

| Basis Set | 6-31G(d,p), cc-pVTZ, or similar |

| Solvation Model | Polarizable Continuum Model (PCM) or similar |

| Properties Calculated | Optimized Geometry, Vibrational Frequencies, MEP, HOMO/LUMO energies |

QM/MM Hybrid Approaches for Complex Chemical Systems

For large systems, such as a ligand bound to a protein in a solvent environment, performing a full quantum mechanics (QM) calculation is computationally prohibitive. This is where hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods become invaluable. QM/MM approaches treat a small, electronically significant part of the system (e.g., the ligand and key active site residues) with a high-level QM method, while the rest of the system (the bulk of the protein and solvent) is treated with a more computationally efficient molecular mechanics (MM) force field. nih.govnumberanalytics.comresearchgate.netnih.goveurekaselect.com

The application of QM/MM methods to study the interaction of this compound with a biological target would allow for a more accurate description of the electronic effects that govern the binding process, such as charge transfer and polarization, which are often not well-described by classical force fields. This approach is particularly beneficial for studying enzymatic reactions where bond making and breaking occur, or for accurately calculating binding free energies. The use of QM/MM is a reliable strategy to balance computational cost and accuracy in drug discovery. nih.gov

Solid State Research and Advanced Characterization of Benzamide Derivatives

Crystallographic Analysis and Polymorphism Studies of Related Benzamides

Polymorphism, the ability of a compound to exist in more than one crystal form, is a well-documented phenomenon in benzamides. sigmaaldrich.comacs.org Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. The study of polymorphism in benzamides is crucial for applications where these properties are critical. For instance, the various forms of benzamide (B126) itself have been a subject of extensive research, revealing complex structural landscapes. sigmaaldrich.com

The presence of substituents on the benzamide scaffold, such as fluorine and nitro groups, can significantly influence the crystal packing and the propensity for polymorphism. Fluorine, with its high electronegativity and ability to form weak hydrogen bonds, and the nitro group, a strong electron-withdrawing group capable of participating in various intermolecular interactions, play crucial roles in directing the supramolecular assembly.

Research on substituted benzamides has shown that even minor changes in the molecular structure can lead to different crystal packing motifs. For example, the introduction of a fluorine atom can alter the geometry of hydrogen-bonded networks within the crystal lattice.

Table 1: Crystallographic Data for a Representative Benzamide Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

Note: This table represents typical data for a substituted benzamide and is for illustrative purposes. Specific values would be determined experimentally.

Intermolecular Interactions and Supramolecular Assembly in the Solid State

The solid-state structure of benzamide derivatives is governed by a complex interplay of intermolecular interactions. These non-covalent forces dictate the formation of specific, stable, and often intricate three-dimensional architectures known as supramolecular assemblies.

In the case of a molecule like 3-fluoro-N-methyl-5-nitrobenzamide, several key interactions are expected to direct its crystal packing:

N-H···O Hydrogen Bonds: The amide functional group is a classic hydrogen bond donor (N-H) and acceptor (C=O). This interaction is a primary driving force in the formation of common supramolecular synthons in benzamides, such as the catemer and dimer motifs.

C-H···O and C-H···F Interactions: Aromatic and methyl C-H groups can act as weak hydrogen bond donors to the oxygen atoms of the nitro and amide groups, as well as to the fluorine atom.

Halogen Bonding: The fluorine atom, although a weak halogen bond donor, can participate in interactions with nucleophilic atoms.

Dipole-Dipole Interactions: The nitro group introduces a significant dipole moment in the molecule, leading to strong dipole-dipole interactions that influence the crystal packing.

The combination of these interactions leads to the formation of robust supramolecular structures. The specific arrangement will depend on the subtle balance of these forces, which can be influenced by factors such as the solvent used for crystallization and the temperature. The interplay of strong hydrogen bonds and weaker interactions ultimately determines the final crystal architecture.

Spectroscopic Investigations of Solid-State Structures

Spectroscopic techniques are invaluable for probing the solid-state structure of benzamide derivatives, providing information that is complementary to crystallographic data.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are highly sensitive to the local environment of functional groups. In the solid state, the frequencies of vibrational modes, particularly those involving the amide and nitro groups, are influenced by intermolecular interactions. For example, the N-H and C=O stretching frequencies in the IR spectrum can provide direct evidence of hydrogen bonding. Broadening and shifts in these bands compared to the solution or gas phase are indicative of strong intermolecular associations in the crystal lattice. Analysis of the low-frequency region in the Raman spectrum can also provide insights into lattice vibrations and polymorphism.

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy: SSNMR is a powerful tool for characterizing the structure and dynamics of solid materials at the atomic level. For benzamide derivatives, ¹³C, ¹⁵N, and ¹⁹F SSNMR can provide detailed information about the local electronic environment of each nucleus. nih.govncl.ac.uk

¹³C SSNMR: The chemical shifts of the carbonyl and aromatic carbons are sensitive to the crystal packing and the presence of intermolecular interactions.

¹⁵N SSNMR: The nitrogen chemical shifts of the amide and nitro groups are particularly informative. Studies on nitrobenzene (B124822) derivatives have shown that while the isotropic ¹⁵N chemical shifts may fall within a narrow range, the individual components of the chemical shift tensor are highly sensitive to the electronic effects of other substituents on the ring. nih.gov

¹⁹F SSNMR: The fluorine chemical shift is a sensitive probe of its local environment and can provide information on C-H···F and other weak interactions.

Polymorphs of a compound can often be distinguished by their unique SSNMR spectra, as the different crystal packing environments result in different chemical shifts and line shapes.

Table 2: Representative Spectroscopic Data for a Substituted Benzamide

| Spectroscopic Technique | Key Observables | Typical Wavenumber/Chemical Shift Range |

| FTIR Spectroscopy | N-H stretch, C=O stretch, NO₂ asymmetric stretch, C-F stretch | 3400-3200 cm⁻¹, 1680-1630 cm⁻¹, 1560-1520 cm⁻¹, 1100-1000 cm⁻¹ |

| ¹³C Solid-State NMR | Carbonyl carbon, Aromatic carbons | 160-170 ppm, 110-150 ppm |

| ¹⁵N Solid-State NMR | Nitro group, Amide group | Variable, highly dependent on structure |

Note: These ranges are approximate and can vary based on the specific molecular structure and crystalline environment.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies for Fluorinated Nitrobenzamides

The synthesis of complex molecules such as fluorinated nitrobenzamides is a dynamic field, with researchers continuously seeking more efficient, selective, and direct routes. Traditional methods for creating benzamides often involve the reaction of a benzoic acid derivative with an amine. mdpi.com For instance, a common approach for a related compound, N-(2-fluorophenyl)-3-nitrobenzamide, involves reacting 3-nitrobenzoyl chloride with 2-fluoroaniline (B146934) in the presence of a base to neutralize the acid byproduct. The synthesis of N-alkylated versions typically follows a similar two-step path: conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation with the desired amine. mdpi.com

However, recent research has focused on developing more streamlined and novel methodologies.

Key Research Developments:

Direct Carboxamidation: A significant advancement is the direct Friedel-Crafts carboxamidation of arenes using cyanoguanidine, an inexpensive commodity chemical. nih.gov This reaction proceeds effectively in a Brønsted superacid, suggesting the involvement of a highly reactive superelectrophilic intermediate. nih.gov This method offers a direct pathway to primary benzamides from simple aromatic precursors, which can then be further modified. nih.gov

Catalytic Systems: The development of advanced catalytic systems is crucial for modern synthesis. Research into novel fluorinated carbonic anhydrase inhibitors has led to the synthesis of a variety of fluorinated benzenesulfonamides, demonstrating the fine-tuning possible with modern synthetic methods to achieve high potency and selectivity. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Benzamide (B126) Formation

| Methodology | Reagents/Catalysts | Key Advantages | Reference |

|---|---|---|---|

| Traditional Acyl Chloride Method | Thionyl chloride, amine, base | Well-established, versatile | mdpi.com |

| Direct Friedel-Crafts Carboxamidation | Arene, cyanoguanidine, superacid (e.g., CF₃SO₃H) | Direct conversion of arenes to benzamides, uses inexpensive reagents | nih.gov |

| Late-Stage Fluorination | Various electrophilic or nucleophilic fluorinating agents | Introduces fluorine into complex molecules, diversifies products | rsc.org |

Integration of Artificial Intelligence and Machine Learning in Chemical Design and Prediction

Applications in Chemical Design:

Generative Models: Generative AI can design novel molecular structures and, crucially, simultaneously propose a viable synthetic recipe to create them. youtube.com This integrated approach ensures that the computationally designed molecules are practically accessible in a laboratory setting.

Pathway Optimization: AI algorithms can be employed to design more efficient reaction pathways, potentially reducing the number of synthetic steps required, which in turn lowers the consumption of solvents and reagents. mdpi.com

Advanced Algorithms: The methodologies have evolved from earlier Quantitative Structure-Activity Relationship (QSAR) techniques to more sophisticated models like Generative Adversarial Networks (GANs) and Reinforcement Learning. ipbusinessacademy.org Multi-agent AI frameworks can now autonomously analyze, design, and validate molecular structures, identifying key features for optimization and generating large sets of candidate molecules for further study. nih.gov

Table 2: Application of AI/ML Models in Chemical Design

| AI/ML Model Type | Primary Function | Impact on Chemical Design | Reference(s) |

|---|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predicts biological activity based on chemical structure | Early method for identifying promising molecules | ipbusinessacademy.org |

| Generative Adversarial Networks (GANs) | Generates novel molecular structures with desired properties | Accelerates the discovery of new chemical entities | ipbusinessacademy.org |

| Reinforcement Learning | Optimizes molecules toward a specific goal or property | "Steers" the design process toward more effective compounds | ipbusinessacademy.org |

| Multi-Agent Generative AI | Integrates analysis, design, and validation of molecules | Provides a comprehensive, autonomous workflow for molecular engineering | nih.gov |

Green Chemistry and Sustainable Synthesis Approaches for Benzamide Production

The principles of green and sustainable chemistry are increasingly critical in the chemical and pharmaceutical industries to minimize environmental impact. mdpi.com This involves developing processes that reduce waste, eliminate toxic reagents, and use renewable resources and energy-efficient methods.

Key Green Methodologies:

Solvent-Free Synthesis: One effective green approach is to conduct reactions under solvent- and activation-free conditions. tandfonline.com For example, the N-benzoylation of amines has been successfully achieved using enol esters, with the desired amide products being easily isolated through simple crystallization. tandfonline.com

Ultrasonic Irradiation: The use of ultrasonic irradiation represents a powerful green technology. It has been used to drive the direct condensation of benzoic acids and amines, significantly reducing reaction times while achieving high yields. researchgate.net This method is often paired with a reusable catalyst, further enhancing its sustainability. researchgate.net

Advanced Catalysis: There is a strong focus on replacing stoichiometric reagents with catalytic alternatives. The use of highly dispersed cobalt nanocatalysts for the N-alkylation of benzamides with alcohols and manganese(I) catalysts for other amide modifications are examples of this trend. rsc.orgrsc.org A key benefit of many modern catalysts is their reusability, which lowers costs and reduces waste over multiple reaction cycles. researchgate.netrsc.org

Table 3: Overview of Green Synthesis Approaches for Benzamides

| Green Approach | Conditions/Catalyst | Key Sustainability Feature(s) | Reference(s) |

|---|---|---|---|

| Solvent-Free N-benzoylation | Enol esters, room temperature | Eliminates the need for solvents and activators; easy product isolation | tandfonline.com |

| Ultrasonic-Assisted Synthesis | Diatomite earth@IL/ZrCl₄, ultrasound | Rapid reaction times, high yields, reusable catalyst, energy efficient | researchgate.net |

| Catalytic N-alkylation | Cobalt nanocatalyst, alcohols as alkylating agents | Use of a reusable, non-precious metal catalyst; atom economy | rsc.org |

| Catalytic Amide Modification | Mn(I) catalyst, methanol (B129727) as reagent and solvent | Obviates the need for toxic reagents; broad substrate scope | rsc.org |

Q & A

Q. What are the standard synthetic routes for preparing 3-fluoro-N-methyl-5-nitrobenzamide, and how are intermediates characterized?

The compound is typically synthesized via amidation reactions. For example, reacting 3-fluoro-5-nitrobenzoic acid derivatives with methylamine in the presence of coupling agents (e.g., HATU or EDCl) under inert conditions. Key intermediates are characterized using 1H/13C NMR , UV-Vis spectroscopy , and mass spectrometry to confirm structural integrity . Solvent choice (e.g., THF or DMF) and temperature (0–25°C) are critical for yield optimization.

Q. What spectroscopic techniques are essential for characterizing this compound?

Routine characterization includes:

- NMR spectroscopy to confirm fluorine coupling patterns and nitro-group electronic effects.

- Mass spectrometry (EI/ESI) for molecular ion verification.

- X-ray crystallography (if single crystals are obtained) to resolve conformational details, as demonstrated in analogous benzamide structures .

- HPLC for purity assessment (>95% purity is typical for research-grade material).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Systematic optimization involves:

- Solvent screening : Polar aprotic solvents (e.g., DMF) often enhance reactivity but may complicate purification.

- Catalyst selection : Lewis acids (e.g., ZnCl₂) or organocatalysts can accelerate amidation.

- Temperature control : Lower temperatures (e.g., 0–5°C) minimize side reactions like nitro-group reduction.

- Reaction monitoring : Use TLC or in situ IR to track intermediate formation .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies in bioactivity (e.g., antimicrobial potency) may arise from:

- Assay variability : Compare methodologies (e.g., MIC vs. time-kill assays).

- Structural analogs : Subtle substituent changes (e.g., replacing fluoro with chloro) drastically alter target binding, as seen in related benzamides .

- Statistical rigor : Apply multivariate analysis to isolate variables (e.g., bacterial strain specificity).

Q. How does the fluorine substituent influence the compound’s conformational stability and target interactions?

Fluorine’s electronegativity and steric effects:

- Conformational analysis : X-ray data show fluorine stabilizes planar amide geometries, enhancing π-stacking with aromatic enzyme residues .

- Target binding : Molecular docking studies suggest fluorine participates in halogen bonding with bacterial AcpS-PPTase enzymes, critical for disrupting acyl carrier protein synthesis .

Q. What advanced computational methods predict the pharmacokinetic properties of this compound?

Use QSAR models and molecular dynamics simulations to predict:

- LogP : ~2.1 (moderate lipophilicity due to nitro and fluoro groups).

- Metabolic stability : Nitro groups may undergo hepatic reduction; fluorination slows oxidative degradation.

- Blood-brain barrier permeability : Low, due to polar nitro and amide groups .

Methodological Guidance

Q. How to design a SAR study for this compound analogs?

- Core modifications : Vary substituents at the 3-fluoro and 5-nitro positions.

- Bioactivity assays : Test against Gram-positive/-negative bacteria (e.g., S. aureus, E. coli) using standardized CLSI protocols.

- Data analysis : Apply clustering algorithms to correlate structural features with activity trends .

Q. What crystallographic techniques elucidate the solid-state structure of this compound?

- Single-crystal X-ray diffraction : Resolve bond lengths/angles, particularly the C-F and nitro-group geometry.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding between amide and nitro groups).

- Disorder modeling : Address positional disorder in the methyl group using refinement software (e.g., SHELXL) .

Data Interpretation & Validation

Q. How to validate the purity of this compound in the presence of synthetic byproducts?

Q. What statistical approaches address batch-to-batch variability in pharmacological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.